(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
Description
The compound "(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol" is a structurally complex molecule featuring a piperidine-pyrrolidine hybrid core substituted with a 3-chloro-4-fluorophenyl sulfonyl group and a terminal hydroxymethyl moiety. The chlorine and fluorine substituents on the aryl group may enhance metabolic stability and modulate lipophilicity, while the hydroxymethyl group could influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
[1-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O3S/c17-15-10-14(3-4-16(15)18)24(22,23)19-8-5-12(6-9-19)20-7-1-2-13(20)11-21/h3-4,10,12-13,21H,1-2,5-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLGJHNNJCGWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidin-2-ylmethanol Intermediate
The pyrrolidin-2-ylmethanol moiety is a critical building block for the target compound. Two primary methods dominate its synthesis:
Reduction of DL-Proline Using Lithium Aluminum Hydride (LiAlH₄)
DL-Proline is reduced to pyrrolidin-2-ylmethanol via LiAlH₄ in tetrahydrofuran (THF) under inert conditions. Key steps include:
Borane-THF Mediated Reduction
An alternative employs borane-THF and boron trifluoride diethyl etherate (BF₃·OEt₂):
- Conditions : DL-Proline (86.9 mmol) reacts with borane-THF (1.0 M in THF) and BF₃·OEt₂ at 0–20°C for 16 hours.
- Workup : Hydrolysis with THF-water and NaOH, followed by Boc protection and column chromatography.
- Yield : 76% after purification.
Table 1: Comparison of Pyrrolidin-2-ylmethanol Synthesis Methods
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, KOH | THF | 0°C → Reflux | 65% |
| Borane-THF Reduction | BH₃·THF, BF₃·OEt₂ | THF | 0–20°C | 76% |
The introduction of the 3-chloro-4-fluorophenylsulfonyl group to piperidine is achieved via sulfonylation:
Sulfonyl Chloride Coupling
Piperidine derivatives react with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions:
Coupling of Piperidine Sulfonyl and Pyrrolidine Methanol Moieties
The final step involves linking the sulfonylated piperidine with pyrrolidin-2-ylmethanol. Two approaches are documented:
Nucleophilic Substitution
Reductive Amination
Pyrazolo[1,5-a]pyrimidine synthesis methodologies (PMC9415947) adapt reductive amination for analogous couplings:
- Reagents : Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane.
- Procedure : Sulfonylated piperidine and pyrrolidin-2-ylmethanol are stirred for 12–24 hours.
- Yield : 63–84% after HPLC purification.
Table 2: Coupling Method Comparison
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Tosylate intermediate | DCM | 70% |
| Reductive Amination | STAB | 1,2-Dichloroethane | 84% |
Optimization and Scalability Challenges
Stereochemical Control
Chiral centers in pyrrolidine and piperidine necessitate enantioselective synthesis. Patent WO2017212012A1 employs chiral auxiliaries (e.g., (R,R)-TADDOL) to achieve >90% enantiomeric excess.
Purification Challenges
Side Reactions
- Over-sulfonylation : Mitigated by stoichiometric control of sulfonyl chloride.
- Ester Hydrolysis : Avoided by using anhydrous solvents.
Chemical Reactions Analysis
Types of Reactions
(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 446.9 g/mol. The structure features a piperidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a chlorofluorophenyl group. These structural elements contribute to its biological activity and potential therapeutic uses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds with oxadiazole structures demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the sulfonyl group may enhance binding interactions with bacterial enzymes, improving antimicrobial effectiveness .
Anti-inflammatory Effects
Compounds containing similar scaffolds have been evaluated for their anti-inflammatory properties. Certain derivatives have shown promising results, with IC50 values lower than those of traditional anti-inflammatory drugs like diclofenac. This suggests potential for developing new therapeutic agents targeting inflammatory diseases .
Anticancer Potential
The compound's structure suggests it may possess anticancer activity. Research has highlighted that similar compounds can inhibit cancer cell proliferation across various types of cancer. Mechanisms include enzyme inhibition and disruption of critical cell signaling pathways. Molecular docking studies could further elucidate these interactions by predicting binding affinities to specific targets involved in tumor growth .
Kappa B Kinase Inhibition
Studies have explored the role of Kappa B Kinase inhibitors in regulating NF-kB signaling pathways. Compounds related to this structure have been investigated for their ability to inhibit IKKα and IKKβ, which play crucial roles in cellular transcription and inflammation . The potential for this compound to act as an IKK inhibitor could position it as a candidate for treating diseases linked to chronic inflammation.
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science, particularly in the development of new polymers or nanomaterials with tailored properties for drug delivery systems or biosensors. The sulfonyl group can enhance solubility and stability in various solvents, making it suitable for incorporation into advanced materials .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperidine and pyrrolidine groups can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
Key Observations
Sulfonyl vs. Ketone/Aryl Groups: The sulfonyl group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to the ketone in (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone . This could enhance solubility but reduce membrane permeability.
Hydroxymethyl Positioning: The terminal hydroxymethyl group in the target compound and (1-benzyl-4-fluoropiperidin-3-yl)methanol may facilitate interactions with hydrophilic binding pockets in biological targets, contrasting with non-polar substituents like benzyl groups.
Research Findings and Gaps
- Structural Similarity and Bioactivity : While structurally similar compounds (e.g., piperidine-pyrrolidine hybrids) are prevalent in kinase inhibitors or GPCR modulators, the biological activity of the target compound remains uncharacterized in the provided evidence.
- Data Limitations: Specific data on the target compound’s melting point, solubility, and pharmacological profile are absent.
Biological Activity
The compound (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a sulfonyl group, piperidine, and pyrrolidine moieties, suggests diverse biological activities that warrant detailed investigation.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Sulfonyl Chloride : Reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid produces the sulfonyl chloride intermediate.
- Coupling with Piperidine : The sulfonyl chloride is then reacted with piperidine to form the sulfonamide derivative.
- Addition of Pyrrolidine : The final product is obtained by reacting the sulfonamide with pyrrolidine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperidine and pyrrolidine groups enhance binding affinity, potentially modulating enzyme or receptor activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Antimicrobial Properties
Research indicates that compounds similar to (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol exhibit significant antimicrobial activity. For instance, derivatives containing the 3-chloro-4-fluorophenyl motif have been shown to inhibit bacterial growth effectively .
Anti-inflammatory Effects
Studies have highlighted the potential of this compound in modulating inflammatory responses. It may act as an inhibitor of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
Preliminary data suggest that the compound may possess anticancer properties by inhibiting specific kinases involved in tumor growth and progression. For example, similar compounds have demonstrated efficacy against various cancer cell lines by disrupting critical signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of IL-17 Production : A related compound was found to inhibit IL-17 production in preclinical models, suggesting potential applications in autoimmune diseases .
- Selectivity for RORc : Another study reported that modifications to similar structures resulted in potent and selective inhibition of RORc, a nuclear receptor involved in immune responses .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives with halogenated aryl sulfonyl groups. Key steps include sulfonylation of the piperidine ring followed by coupling with a pyrrolidine-methanol intermediate. Reaction conditions such as temperature (50–80°C), solvent (e.g., DMF or THF), and base (e.g., NaH or K₂CO₃) must be optimized to minimize side reactions. Monitoring via HPLC and NMR ensures intermediate purity .
Q. Which analytical techniques are most effective for confirming the three-dimensional structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for 3D structural determination. For dynamic conformational analysis, computational methods (e.g., DFT or molecular dynamics simulations) paired with experimental data from NOESY NMR can resolve stereochemical ambiguities. IR spectroscopy aids in identifying functional groups like sulfonyl and hydroxyl .
Q. How can researchers ensure high purity of the compound during synthesis, and what are the critical parameters to monitor?
- Methodological Answer : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Critical parameters include reaction time (to avoid over-alkylation), pH control during workup, and solvent selection for crystallization. HPLC with UV detection at 254 nm and 1H/13C NMR are essential for quantifying impurities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes upon decomposition; avoid inhalation/contact. Store at RT in airtight containers. Emergency procedures include rinsing exposed skin with water (15+ minutes) and seeking medical attention for ingestion. Refer to GHS-compliant SDS for hazard codes (e.g., H303/H313) .
Advanced Research Questions
Q. What methodologies are recommended for studying the compound's interactions with biological macromolecules, and how can binding affinities be quantified?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards for real-time binding kinetics. For example, immobilize target proteins (e.g., enzymes or receptors) on SPR chips and measure equilibrium dissociation constants (KD). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituent variations on pharmacological activity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 3-chloro-4-fluorophenyl with 4-chlorophenyl or varying the piperidine ring). Test in vitro assays (e.g., IC50 in enzyme inhibition). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Compare with reference compounds like JNJ-42048232 (anticancer analogs) .
Q. How should researchers address contradictions in biological activity data reported for structurally similar compounds?
- Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, assay buffer). Analyze variables like enantiomeric purity (chiral HPLC) or metabolite interference (LC-MS). Cross-reference with structural analogs (e.g., Compound B in ’s table) to identify critical pharmacophores. Meta-analyses of published data can resolve discrepancies .
Q. What computational approaches are suitable for predicting the compound's pharmacokinetic properties and toxicity profiles?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. Molecular dynamics simulations (AMBER or GROMACS) assess blood-brain barrier penetration. Validate with in vitro Caco-2 permeability and microsomal stability assays .
Q. What experimental strategies can validate the compound's mechanism of action in enzyme inhibition assays?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., FITC-labeled substrates) for real-time monitoring. Confirm target engagement via CETSA (cellular thermal shift assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
